CID 131857523

Description

Historical Context of Triarylmethane Dyes in Scientific Inquiry

Triarylmethane dyes are a class of synthetic organic compounds characterized by a central carbon atom bonded to three aryl groups. Historically, these molecules were among the earliest synthetic dyes to be widely used, particularly in the textile industry scielo.brscielo.br. The discovery of fuchsine, the first triarylmethane dye, in the mid-19th century marked a significant phase in the development of the synthetic dye industry britannica.com. Early triarylmethane dyes, such as Methyl Violet and Crystal Violet, were produced as mixtures of homologous compounds, with variations in substituents on the aromatic rings leading to a range of colors from red to blue and purple researchgate.net.

Beyond their extensive commercial applications in textiles, plastics, cosmetics, and inks, triarylmethane dyes have also found diverse uses in scientific inquiry ontosight.airesearchgate.net. Their unique chemical properties, including vibrant color and stability, have made them valuable in various research areas patsnap.com. For instance, some triarylmethane dyes function as pH indicators due to the dependence of their electronic spectra on the surrounding medium, a phenomenon known as solvatochromism scielo.brwikiwand.commacsenlab.com. This property has been extensively investigated using techniques like UV-VIS and resonance Raman spectroscopies to understand the effect of factors such as solvent polarity and hydrogen bonding on their electronic transitions scielo.brscielo.br. Other applications in scientific research have included their use as fluorescent probes for labeling biomolecules and in the development of sensors and dye-sensitized solar cells scielo.brscielo.brontosight.ai.

Significance of Isosulfan Blue within Contemporary Research Landscapes

Isosulfan blue, a synthetic triarylmethane dye, holds particular significance in contemporary research, primarily as a visual lymphatic imaging agent patsnap.commacsenlab.commacsenlab.com. Approved by the U.S. Food and Drug Administration for visualizing lymphatics, it is a type of rosaniline dye and a 2,5-disulfonic acid isomer of Patent Blue taylorandfrancis.comresearchgate.net. Its utility stems from its ability to delineate lymphatic vessels and lymph nodes, making them discernible from surrounding tissues by staining them a bright blue color patsnap.commacsenlab.comprescriberpoint.com.

A key application of isosulfan blue in contemporary research and clinical practice is its use in sentinel lymph node biopsy (SLNB) patsnap.commacsenlab.commedchemexpress.com. This procedure is crucial in determining whether cancer has spread from a primary tumor to the lymphatic system, particularly in cases of melanoma and breast cancer macsenlab.commedchemexpress.com. When injected near the tumor site, isosulfan blue binds to serum proteins, primarily albumin, and is transported through the lymphatic vessels to the sentinel lymph node patsnap.comdrugbank.comnih.gov. This staining allows surgeons to visually identify and remove the sentinel lymph node for biopsy, providing vital information for cancer staging and treatment planning patsnap.commacsenlab.com.

Research continues to explore and validate the efficacy of isosulfan blue in SLNB, including studies evaluating its use alone in resource-limited settings where nuclear medicine facilities may not be available fortunejournals.com. While traditionally used, contemporary research also investigates alternative or complementary lymphatic mapping techniques, such as near-infrared fluorescence (NIRF) imaging with indocyanine green, comparing their effectiveness and cost-effectiveness against isosulfan blue cancernetwork.comcancer.gov. Studies analyze factors influencing lymphatic tracing with isosulfan blue, such as osmotic pressure taylorandfrancis.com.

Detailed research findings related to isosulfan blue often involve its performance in clinical studies and comparisons with other mapping agents. For instance, studies have reported on the identification rates of lymphatic vessels and sentinel nodes using isosulfan blue.

An example of data that might be presented in research findings could relate to the detection rates in sentinel lymph node biopsies for specific cancer types. While specific numerical data varies between studies, the principle involves evaluating the percentage of cases where the sentinel lymph node is successfully identified using the dye.

Example Data Representation (Illustrative - Data varies by study):

An interactive data table in a research article might present findings like the following, allowing users to filter by cancer type or study year:

| Study Identifier | Cancer Type | Number of Patients | Sentinel Lymph Node Identification Rate (%) |

| Study A | Breast Cancer | XXX | XX.X |

| Study B | Melanoma | YYY | YY.Y |

| Study C | Breast Cancer | ZZZ | ZZ.Z |

Another area of research involves analyzing the properties of isosulfan blue relevant to its function as a lymphatic tracer.

Example Data Representation (Illustrative):

A table detailing the chemical properties relevant to its biological application could be presented interactively:

| Property | Value |

| Molecular Formula | C₂₇H₃₁N₂NaO₆S₂ macsenlab.com or C27H33N2O6S2 indiamart.com |

| Molar Mass | 566.7 g/mol macsenlab.comindiamart.com |

| Appearance | Greenish-blue powder macsenlab.comindiamart.com |

| Solubility in Water | 30 mg/mL at 25 °C macsenlab.com |

| PubChem CID | 50108 macsenlab.commacsenlab.comindiamart.comwikipedia.orguni.lu |

Research also delves into the mechanism by which isosulfan blue functions, highlighting its binding to serum proteins and subsequent transport through the lymphatic system patsnap.comdrugbank.com.

The ongoing research surrounding isosulfan blue underscores its continued importance as a tool in lymphatic mapping and cancer research, while also driving the exploration of new techniques and a deeper understanding of its properties and behavior within biological systems.

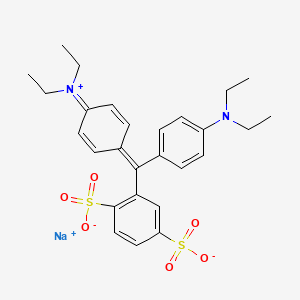

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Isosulfan Blue is injected into the periphery of the tumor site, it localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue. |

|---|---|

CAS No. |

68238-36-8 |

Molecular Formula |

C27H32N2NaO6S2 |

Molecular Weight |

567.7 g/mol |

IUPAC Name |

sodium 2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

InChI Key |

AVZOEHZTSPLXBS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

Appearance |

Solid powder |

Color/Form |

Blue-green liquid |

Other CAS No. |

68238-36-8 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Dark bluish-green powder. Solubility in water, 30 mg/mL at 25 °C; solubility in ethylene glycol monomethyl ether 30 mg/mL; in ethanol 7 mg/mL. UV max 635 nm in water /Acid Blue 1/ |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

P-4125; P-1888; Lymphazurin; Isosulfan Blue; Disulphin blau; 2,5-Disulfophenyl isomer; PATENT BLUE VIOLET F & D VERSION; PATENT BLUE V (V F) (C.I. no 42045 ); 2-{[4-(Diethylamino)phenyl][4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]methyl}-1,4-benzenedisulfonate; sodium,2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate |

vapor_pressure |

1.87X10-36 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Chemical Synthesis and Advanced Purity Assessment of Isosulfan Blue

Synthetic Methodologies for Isosulfan Blue Production

The synthesis of Isosulfan blue typically involves multi-step reaction pathways, building the complex triarylmethane structure. google.comjustia.com

Multi-step Reaction Pathways and Intermediates

General synthesis routes for triarylmethane dyes, including Isosulfan blue, often involve the condensation of suitably substituted aryl aldehydes with alkyl-aryl amines to form leuco-bases or leuco-acids, followed by oxidation. justia.com

An early described method involves converting orthochlorobenzaldehyde to the sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid through sulfonation with oleum (B3057394) and sodium carbonate. google.comgoogle.com This intermediate is then treated with sodium sulfite (B76179) to yield benzaldehyde-2,5-disulfonic acid sodium salt. google.comgoogle.com Subsequent condensation with an alkylated aryl amine produces an isoleuco compound, which is then oxidized to form Isosulfan blue. google.comgoogle.com

Another route involves the sulfonation of 2-chlorobenzaldehyde (B119727) to obtain 2-chlorobenzaldehyde-5-sulfonic acid, followed by treatment with sodium sulfite and basification to produce the disodium (B8443419) salt of benzaldehyde-2,5-disulfonic acid. google.comgoogleapis.com This is then condensed with N,N-diethyl aniline (B41778) to yield sodium 2-(bis(4-(diethylamino)phenyl)methyl)benzene-1,4-disulfonate (an isoleuco acid), which is subsequently oxidized, for instance, using ammonium (B1175870) dichromate in the presence of sulfuric acid, to afford Isosulfan blue. google.comgoogle.comjustia.com

A reported improved process utilizes 4-Chloro-3-formylbenzenesulfonic acid and diethylaniline as key starting materials. quickcompany.in

Key intermediates in these pathways include:

Sodium salt of 2-chlorobenzaldehyde-5-sulfonic acid google.comgoogle.com

Benzaldehyde-2,5-disulfonic acid sodium salt (or disodium salt) google.comjustia.comgoogle.comgoogle.comgoogleapis.com

Isoleuco compound (e.g., sodium 2-(bis(4-(diethylamino)phenyl)methyl)benzene-1,4-disulfonate or isoleuco acid) google.comjustia.comgoogle.comgoogleapis.comgoogle.com

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimization efforts in Isosulfan blue synthesis focus on improving both yield and purity, addressing challenges associated with prior art methods such as the use of strong acids, hazardous oxidizing agents, and crude purification techniques. researchgate.net

One improved process involves the oxidation of the isoleuco acid using milder oxidizing agents, such as silver oxide, in the absence of strong acids. justia.comgoogle.comresearchgate.net This approach aims to mitigate the formation of impurities. justia.comresearchgate.net For example, a suspension of isoleuco acid in methanol (B129727) was stirred with silver oxide at room temperature for several hours, leading to the formation of the blue product. justia.comresearchgate.net

Another reported method describes achieving high purity (99.5%) and improved yield (40-60%) by using 4-Chloro-3-formylbenzenesulfonic acid and diethylaniline and performing incremental addition of sodium hydroxide (B78521) solution at elevated temperatures. quickcompany.in

Yields reported in various processes can vary. An early patent did not report the yield and purity of the final compound. google.comgoogle.com Later patents disclose methods yielding greater than 50 g, 100 g, or even 150 g of isosulfan blue acid per 100 g of 2-chlorobenzaldehyde in certain embodiments. google.com Purity of 99% or greater by HPLC has been reported for the final material obtained through specific purification steps. google.com Processes providing substantially pure Isosulfan blue with HPLC purity of 99.5% or greater have been described. justia.comgoogle.com Some processes aim for purity greater than 99.0% with specific impurity limits. google.com

Strategies for Purification and Isomer Separation

Purification is a critical stage in obtaining high-purity Isosulfan blue, especially for pharmaceutical use. justia.com Isosulfan blue is a structural isomer of Sulfan blue and belongs to the family of triarylmethane dyestuffs. daicelpharmastandards.comjustia.comgoogleapis.com

Chromatographic Purification Techniques for High-Purity Isosulfan Blue

Chromatographic techniques are widely employed for purifying Isosulfan blue and separating it from related impurities and isomers. google.comjustia.com

Column chromatography is a common method, often utilizing silica (B1680970) gel of various mesh sizes (e.g., 100-500 mesh, including 100-200, 200-400, 230-400, and 200-425). google.comjustia.com Polar aprotic solvents or mixtures thereof, such as dichloromethane, acetonitrile (B52724), methanol, and ethanol, are used as eluents. google.comjustia.com

Other chromatographic methods mentioned include batch chromatography, normal phase chromatography (e.g., silica gel), reverse phase chromatography (e.g., C18), ion exchange chromatography (e.g., anion or cation), and size exclusion chromatography. google.com

High-performance liquid chromatography (HPLC) is a key analytical tool for assessing the purity of Isosulfan blue and monitoring purification effectiveness. justia.comgoogle.comjustia.comiraj.in Reverse-phase liquid chromatography, particularly using C18 columns, is utilized for the separation and determination of Isosulfan blue and its related impurities. iraj.inresearchgate.net Ultra-performance liquid chromatography (UPLC) methods have also been developed for faster analysis. iraj.inresearchgate.net

Recrystallization is another purification step that can be used, often following chromatography, employing solvents like methanol, ethanol, isopropyl alcohol, n-butanol, acetone, diethyl ether, or isopropyl ether. google.comjustia.comgoogle.comresearchgate.net Recrystallization from aqueous isopropyl alcohol/acetone has been reported to yield Isosulfan blue acid with chromatographic purity of NLT 99.5%. justia.comgoogle.comresearchgate.net

Profiling and Control of Related Impurities during Synthesis

Controlling and profiling impurities are essential aspects of Isosulfan blue synthesis and purification to meet regulatory requirements for pharmaceutical-grade material. daicelpharmastandards.com Impurities can arise during manufacturing, purification, or storage. daicelpharmastandards.com

Key process-related impurities that have been identified and studied include:

Desethyl impurity (Impurity A), which can form during the oxidation step. google.comjustia.comgoogle.comresearchgate.net Controlling this impurity is a specific focus in some purification methods, aiming for levels less than 0.2% or even below 0.1%. google.comjustia.comgoogle.com

Patent blue (Impurity B), an isomeric impurity of Isosulfan blue. researchgate.net

Impurity C (ISO-III), a carryover impurity from the manufacturing process. researchgate.net

Analytical methods, particularly HPLC and UPLC, are crucial for the quantitative determination of these known impurities and other unknown impurities in Isosulfan blue drug substances. iraj.inresearchgate.net Method validation studies for impurity determination have been conducted according to ICH guidelines, demonstrating suitability, accuracy, and linearity. iraj.inresearchgate.net Detection and quantitation limits for specific impurities like Impurity A, B, and C have been established. researchgate.net

Controlling impurities involves optimizing synthetic conditions and employing effective purification strategies. For example, using milder oxidizing agents can reduce the formation of the desethyl impurity. justia.comgoogle.comresearchgate.netgoogle.com Purification steps like column chromatography and recrystallization are designed to remove these impurities. google.comjustia.comjustia.comgoogle.comresearchgate.net

The total organic impurities and total metal impurities are also monitored, with some processes aiming for total organic impurities less than 3% and total metal impurities less than 20 ppm. google.comjustia.com Specific metal limits, such as lead, arsenic, and chromium, may also be controlled. google.com

Radiochemical Synthesis and Novel Tracer Development Utilizing Isosulfan Blue

While the primary use of Isosulfan blue is as a visible dye for lymphatic mapping, research has explored the potential for developing novel tracers by combining its lymphatic targeting properties with radioactive isotopes. nih.goviaea.org

One study describes the radiolabeling of Isosulfan blue with Technetium-99m (Tc) to create a single agent that combines both radioactive detection and blue dye visualization for sentinel lymph node mapping. nih.gov The study reported high labeling yield and stability for Tc-Isosulfan blue. nih.gov In vivo studies in rats showed rapid and high accumulation of Tc-Isosulfan blue in lymph nodes, allowing for identification using both a gamma probe and visual blue staining. nih.gov This suggests the potential of Tc-Isosulfan blue to facilitate lymphatic mapping and sentinel node biopsy procedures. nih.gov

This area of research focuses on developing radiopharmaceuticals that leverage the known lymphatic uptake of Isosulfan blue to improve or provide alternative methods for lymph node detection, potentially offering advantages over using radioactive colloids and blue dye separately. nih.gov

Radiolabeling Procedures (e.g., Technetium-99m Conjugation)

While isosulfan blue is primarily used as a visible dye, research has explored radiolabeling it, particularly with Technetium-99m (⁹⁹mTc), to combine visual and radioactive detection methods for applications like sentinel lymph node detection. researchgate.netnih.govresearchgate.net The concept is to create a single agent that is both radioactive and colored. researchgate.netnih.govresearchgate.net

One study focused on radiolabeling isosulfan blue with ⁹⁹mTc to develop a single agent for lymph node localization in rats. researchgate.netnih.govresearchgate.net This research aimed to achieve a high labeling yield and stability for the ⁹⁹mTc-isosulfan blue conjugate. researchgate.netnih.govresearchgate.net Although the specific chemical conjugation method for directly labeling isosulfan blue with ⁹⁹mTc is not detailed in the provided snippets, the research demonstrates the feasibility and potential utility of such a radiolabeled compound. researchgate.netnih.govresearchgate.net

Other approaches in the field of sentinel lymph node detection involve combining a radiolabeled colloid, such as ⁹⁹mTc-labeled sulfur colloid, with a blue dye like isosulfan blue, often administered as a two-stage procedure. researchgate.netnih.goviaea.orgwjgnet.comgoogle.comsnmjournals.org The development of a single agent like ⁹⁹mTc-isosulfan blue aims to simplify this process. researchgate.netnih.govresearchgate.net

Evaluation of Radiochemical Purity and Stability for Research Applications

For radiolabeled compounds like ⁹⁹mTc-isosulfan blue intended for research applications, evaluating radiochemical purity and stability is critical. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. Stability relates to the ability of the radiolabeled compound to maintain its radiochemical purity over time.

In the study investigating ⁹⁹mTc-isosulfan blue, the radiochemical purity and stability were evaluated at room temperature and in saline for up to 6 hours. researchgate.netnih.gov High labeling yield and stability were reported for the ⁹⁹mTc-isosulfan blue conjugate. researchgate.netnih.govresearchgate.net

General methods for evaluating radiochemical purity of radiopharmaceuticals, including ⁹⁹mTc-labeled compounds, often involve chromatographic techniques. Radiochemical detectors coupled with HPLC or TLC are commonly used to determine radiochemical purity by assessing the ratio of the peak area of the intended radiolabeled compound to the total area of all radioactive peaks detected. iaea.orgiaea.org For example, Instant Thin Layer Chromatography (ITLC) with appropriate mobile phases (e.g., methanol:HCl or acetone) can be used for rapid evaluation of radiochemical purity. iaea.org

The stability of radiochemicals is assessed over time under specific storage conditions (e.g., room temperature, in saline) to ensure that the radiolabeled compound remains intact and the radioactivity is associated with the desired molecule for the duration of the research application. researchgate.netnih.goviaea.org

Research findings on ⁹⁹mTc-isosulfan blue in rats indicated rapid and high accumulation in both axillary and popliteal lymph nodes, demonstrating its potential for lymphatic mapping and sentinel node biopsy. researchgate.netnih.govresearchgate.net The compound was reported to be sufficient for identification with a gamma probe while also staining the lymph nodes blue. researchgate.netnih.govresearchgate.net

While specific detailed data tables on the radiochemical purity and stability of ⁹⁹mTc-isosulfan blue were not extensively provided in the search results, the research highlights the importance of these evaluations and indicates that the synthesized ⁹⁹mTc-isosulfan blue demonstrated high labeling yield and stability for the studied duration. researchgate.netnih.govresearchgate.net For comparison, studies on other ⁹⁹mTc-labeled radiopharmaceuticals, such as ⁹⁹mTc-sulfur colloid, show radiochemical purity values typically well above regulatory limits (e.g., 92%) and evaluated over several hours. snmjournals.org

Rigorous Analytical Methodologies and Spectroscopic Characterization of Isosulfan Blue

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed techniques for the analysis of Isosulfan blue, offering high separation efficiency and sensitivity for the determination of the active substance and its related impurities. wdh.ac.idveeprho.com

Method Development and Validation for Quantitative Analysis of Isosulfan Blue

The development and validation of robust and reliable chromatographic methods for the quantitative analysis of Isosulfan blue are performed according to regulatory guidelines, such as those provided by the International Conference on Harmonisation (ICH). researchgate.netiraj.ingrafiati.cominnovareacademics.in

Method development involves the careful optimization of various chromatographic parameters to achieve adequate separation and detection of Isosulfan blue and its impurities. Reverse-phase liquid chromatography is commonly utilized. iraj.in

Column Chemistry: UPLC methods for Isosulfan blue analysis have successfully employed C18 columns with dimensions typically around 100 x 2.00 mm and a particle size of 1.9 µm. researchgate.netiraj.ingrafiati.com For analytical HPLC, a C18 column of 250 mm length, 4.6 mm internal diameter, and 5 µm particle size has also been used.

Mobile Phase Composition: The composition of the mobile phase is optimized to ensure effective elution and separation. For impurity profiling by UPLC, a gradient system has been developed using Mobile Phase A (0.1% perchloric acid in water) and Mobile Phase B (0.1% perchloric acid in a mixture of 30 volumes of water and 70 volumes of acetonitrile). researchgate.netgrafiati.com For assay determination using UPLC, an isocratic mobile phase consisting of 0.1% perchloric acid in a mixture of 73 volumes of water and 27 volumes of acetonitrile (B52724) has been reported. iraj.in A mobile phase comprising 1.5 v/v formic acid and Milli-Q water and Acetonitrile in an 80:20 ratio has been used in preparative HPLC for impurity isolation.

Detection Wavelength: Ultraviolet (UV) detection is a common mode for monitoring Isosulfan blue due to its chromophoric properties. A detection wavelength of 220 nm has been consistently used in various methods. researchgate.netiraj.ingrafiati.com

Column Temperature: The column temperature is maintained at a controlled temperature, typically 30 °C, to ensure reproducible retention times and peak shapes. researchgate.netiraj.ingrafiati.com

Method validation is performed to confirm that the analytical method is suitable for its intended purpose. Key validation parameters evaluated include:

Specificity: Specificity studies involve injecting the drug substance, related impurities, and performing spiking studies to demonstrate that the analyte peak is well-separated from other components in the sample matrix. iraj.in Specificity tests have shown that related impurities are separated from the isosulfan blue peak, and peak purity complies with requirements. iraj.in

Linearity: Linearity assesses the method's ability to produce results directly proportional to the analyte concentration over a defined range. Good linearity has been observed for Isosulfan blue and its related impurities. researchgate.netgrafiati.com Linearity is typically evaluated from the limit of quantitation (LOQ) level up to 150% of the specification level for impurity methods researchgate.netgrafiati.com, and from 80% to 120% for assay methods iraj.in. Correlation coefficients (R or r) of 0.999 have been achieved, indicating a strong linear relationship. researchgate.netiraj.ingrafiati.cominnovareacademics.in

Detection and Quantitation Limits (LOD and LOQ): The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For a 2 µl injection volume, reported LOD and LOQ values for Isosulfan blue and specific impurities are presented in the table below. researchgate.netgrafiati.com

| Compound | LOD (%) | LOQ (%) |

| Isosulfan blue | 0.010 | 0.030 |

| Impurity-A | 0.015 | 0.030 |

| Impurity-B | 0.030 | 0.045 |

| Impurity-C | 0.0075 | 0.015 |

Solution Stability: Solution stability studies evaluate the stability of sample and mobile phase solutions over time. Isosulfan blue sample solutions and mobile phases have been found to be stable for at least 72 hours or 3 days. researchgate.netiraj.ingrafiati.com

Chromatographic Parameter Optimization (Column Chemistry, Mobile Phase Composition, Detection Wavelength)

Applications in Impurity Profiling and Quantitative Determination of Related Substances

HPLC and UPLC techniques are extensively applied in the pharmaceutical industry for impurity profiling and the quantitative determination of related substances in Isosulfan blue drug substances. veeprho.comresearchgate.netgrafiati.com Related substances include chemically similar compounds that may arise during the synthesis process or as degradation products. veeprho.com

Developed UPLC methods are suitable for the quantitative determination of specific impurities, such as Impurity-A, Impurity-B, and Impurity-C, as well as other unknown impurities present in Isosulfan blue. researchgate.netgrafiati.com Advanced analytical techniques like HPLC are crucial for detecting and quantifying these related compounds to ensure compliance with quality standards. veeprho.com

Various impurities and related compounds of Isosulfan blue have been identified and studied using chromatographic methods. These include, but are not limited to, Desethyl Isosulfan Blue, Hydroxy Isosulfan Blue, Isosulfan Blue Des-ethyl Impurity, Isosulfan Blue Isoleuco Acid, Isosulfan Blue Isoquinone Impurity, Isosulfan blue Keto N-Oxide Impurity, Isosulfan Blue N-Oxide, Patent Blue V Sodium Salt, Sulfan Blue, and N,N-Diethylaniline. veeprho.comsynzeal.comsynzeal.com One impurity, identified as N-4-[bis[4-(diethyl amino)phenyl] hydroxymethyl]-benzene-2,5-disulphonic acid, has been characterized and found to form during the oxidation of isosulfan blue in formic acid media. Preparative HPLC has been used to isolate such impurities for characterization.

Gas Chromatography-Headspace (GC-HS) for Volatile Component Analysis

Gas Chromatography-Headspace (GC-HS) is a valuable technique for the analysis of volatile components and trace impurities in drug substances like Isosulfan blue. orientjchem.orgalfachemic.com This method is particularly useful for determining residual solvents and other volatile impurities that may be present from the manufacturing process. alfachemic.com

Methodology Development for Trace Impurity Determination (e.g., Formic Acid)

A specific application of GC-HS in the analysis of Isosulfan blue is the determination of trace levels of formic acid. orientjchem.orgdntb.gov.uaorientjchem.orgresearchgate.netresearchgate.net Formic acid is a simple carboxylic acid that can be used as an oxidizing agent in the synthesis of active pharmaceutical ingredients (APIs) and may remain as a residual impurity. orientjchem.orgdntb.gov.uaorientjchem.orgresearchgate.netresearchgate.net

Developing a method for formic acid determination by GC can be challenging because it is low UV active and does not readily ionize thermally. orientjchem.orgorientjchem.orgresearchgate.netresearchgate.net However, derivatization can enable its detection by GC. orientjchem.orgorientjchem.orgresearchgate.netresearchgate.net

The methodology developed for formic acid determination in Isosulfan blue using GC-HS involves dissolving the drug sample in a mixture of 0.1% (v/v) concentrated sulfuric acid in isopropyl alcohol (IPA) within a GC headspace vial. orientjchem.orgdntb.gov.uaorientjchem.orgresearchgate.netresearchgate.net This solution also serves as the diluent. orientjchem.orgdntb.gov.uaorientjchem.orgresearchgate.netresearchgate.net The volatile components in the headspace are then injected into the gas chromatograph. alfachemic.com

Column: An AB-Inowax capillary column (30 m x 0.32 mm I.D., 0.5 µm film thickness) has been utilized for the chromatographic separation. orientjchem.orgdntb.gov.uaorientjchem.orgresearchgate.netresearchgate.net

Detector: A Flame Ionization Detector (FID) is used for the detection of formic acid. orientjchem.orgdntb.gov.uaorientjchem.orgresearchgate.netresearchgate.net

Conditions: The method employs gradient conditions. orientjchem.orgdntb.gov.uaorientjchem.orgresearchgate.netresearchgate.net Optimization of headspace parameters, such as oven temperature, is performed to achieve optimal sensitivity and specificity. A headspace oven temperature of 65°C with a 100°C transfer line temperature has shown good specificity. orientjchem.org

Analytical Performance Characteristics and Method Specificity

Analytical methods developed for isosulfan blue, particularly those based on liquid chromatography, undergo validation to ensure their performance characteristics meet required standards, often following guidelines such as those from the International Council for Harmonisation (ICH). Key performance characteristics evaluated include linearity, specificity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). iraj.inresearchgate.net

Specificity is a critical parameter, ensuring that the method accurately measures isosulfan blue without interference from related impurities or other components in the sample matrix. Studies have demonstrated the specificity of reverse-phase liquid chromatography methods for isosulfan blue by achieving separation of the main peak from known impurities and degradation products. iraj.inresearchgate.net Forced degradation studies, involving exposing isosulfan blue to various stress conditions (e.g., acid, base, oxidation, heat, light), are performed to generate potential degradation products and confirm that the analytical method can resolve them from the parent compound. iraj.in

Linearity assesses the method's ability to produce results directly proportional to the concentration of the analyte within a defined range. For isosulfan blue, linearity has been demonstrated over a range, with high correlation coefficients (e.g., r = 0.999) indicating a strong linear relationship between peak area and concentration. iraj.inresearchgate.net

The LOD and LOQ are determined to establish the lowest concentrations of isosulfan blue that can be reliably detected and quantified, respectively. These parameters are essential for controlling impurities and ensuring the quality of the drug substance. researchgate.net

Accuracy and precision are also evaluated to confirm the reliability of the method. Accuracy is assessed by measuring the recovery of known amounts of isosulfan blue spiked into samples, while precision is determined by analyzing replicate samples to assess the variability of the results. researchgate.net

Detailed research findings on analytical performance characteristics for a UPLC method are presented below:

| Characteristic | Result (UPLC Method) | Notes |

| Linearity (Correlation Coefficient, r) | 0.999 | Demonstrated over 80% to 120% of specification level. iraj.inresearchgate.net |

| Specificity | All related impurities separated from isosulfan blue peak. | Confirmed by individual impurity injections and spiking studies. iraj.inresearchgate.net |

| LOD (Isosulfan blue) | 0.010% | For 2µl injection volume. researchgate.net |

| LOQ (Isosulfan blue) | 0.030% | For 2µl injection volume. researchgate.net |

| Recovery (Isosulfan blue and impurities) | 94.0% to 108.0% | In bulk drug samples. researchgate.net |

| Sample Solution Stability | Stable for at least 72 hours. researchgate.net | Also reported as stable for at least 3 days. iraj.in |

| Mobile Phase Stability | Stable for at least 72 hours. researchgate.net | Also reported as stable for at least 3 days. iraj.in |

Advanced Spectroscopic Characterization of Isosulfan Blue

Spectroscopic techniques play a vital role in the structural elucidation, identification, and characterization of isosulfan blue and its related substances. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's electronic transitions, functional groups, and molecular weight, respectively. mdpi.comnih.govbas.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights and Interactions

UV-Vis spectroscopy is a widely used technique to study the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. Isosulfan blue, being a highly colored dye, exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its blue color. UV-Vis spectroscopy can be used for the quantitative analysis of isosulfan blue based on its absorbance at a specific wavelength.

While specific detailed UV-Vis spectra for isosulfan blue were not extensively detailed in the search results beyond its use in detection for chromatography at 220 nm iraj.inresearchgate.netderpharmachemica.com, UV-Vis spectroscopy is generally employed to determine the maximum absorbance wavelength (λmax) of a compound. Changes in the UV-Vis spectrum, such as shifts in λmax or changes in absorbance intensity, can provide information about the compound's behavior in different solvents or its interactions with other substances. This technique is valuable for both identification and quantitative analysis.

Application of Other Spectroscopic Techniques (e.g., FTIR, Mass Spectrometry) in Elucidating Molecular Properties and Degradation Products

Other spectroscopic techniques, such as FTIR and Mass Spectrometry, are indispensable for a comprehensive characterization of isosulfan blue.

FTIR spectroscopy provides information about the functional groups present in the molecule based on the vibrations of its chemical bonds. By analyzing the characteristic absorption bands in the infrared spectrum, the presence of specific functional groups like sulfonate (-SO3), diethylamino (-N(CH2CH3)2), and aromatic rings in isosulfan blue can be confirmed. bas.bg FTIR can be used as a fingerprinting technique for identification and to assess the purity of a sample by comparing its spectrum to that of a reference standard. bas.bg FTIR spectroscopy has been used in the characterization of impurities related to isosulfan blue. derpharmachemica.com

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation and the identification of unknown substances. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex mixtures, such as samples containing isosulfan blue and its degradation products or impurities. nih.govderpharmachemica.com LC-MS has been successfully applied to identify process-related impurities in isosulfan blue by determining their molecular ions and fragmentation patterns. derpharmachemica.com Predicted collision cross section (CCS) values for different adducts of isosulfan blue have also been calculated, which can be useful in ion mobility-mass spectrometry analyses. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, provides detailed information about the structure and bonding of a molecule by analyzing the magnetic properties of atomic nuclei. While not as frequently mentioned in the provided search results for routine analysis of isosulfan blue itself, NMR is a cornerstone technique for definitive structural elucidation of organic compounds, including impurities and degradation products related to isosulfan blue. mdpi.comderpharmachemica.com NMR has been used to characterize the structure of impurities found in isosulfan blue samples. derpharmachemica.com

The combined application of these spectroscopic techniques provides a robust approach for the comprehensive characterization of isosulfan blue, ensuring its identity, purity, and structural integrity, and enabling the identification of any related substances or degradation products.

Molecular Mechanisms and Biophysical Interactions of Isosulfan Blue in Research Models

Protein Binding Dynamics and Affinity Studies

The interaction of isosulfan blue with proteins is a key aspect of its behavior in biological environments, influencing its distribution and retention.

Interaction with Serum Albumin and Other Biological Macromolecules

Isosulfan blue demonstrates an affinity for serum proteins, predominantly albumin. Evidence suggests that approximately 50% of isosulfan blue from an aqueous solution is weakly bound to serum protein, specifically albumin. nih.govnih.govtaylorandfrancis.com This binding to interstitial protein, which is primarily transported by lymphatics, is hypothesized to contribute to the visualization achieved with the dye. nih.govnih.gov The binding mechanism involves a sulfonation reaction between the sulfonic acid groups present in the dye's structure and amino groups on the protein surface, forming sulfonamide complexes. snmjournals.org This interaction explains how soluble dyes like isosulfan blue are retained within lymphatic capillaries following subdermal injection. snmjournals.org

While albumin binding is prominent, the extent of interaction with other biological macromolecules is less extensively documented in the provided information. However, the general mechanism involving sulfonic acid groups and protein amino groups suggests potential interactions with other proteins containing available amino residues.

Impact of Molecular Structure on Binding Characteristics

The molecular structure of isosulfan blue, a triarylmethane dye with disulfonic acid groups, plays a crucial role in its binding characteristics. taylorandfrancis.compatsnap.com The presence of ionizable groups, specifically the sulfonic acids, is directly involved in the dye-protein binding process. snmjournals.org Research comparing different sulfonic acid-containing dyes indicates that the number and separation of sulfonic acid groups influence protein binding efficiency. snmjournals.org Dyes with at least two sulfonic acid groups separated by 2-6 atoms have shown optimal protein binding. snmjournals.org Isosulfan blue, being a 2,5-disulfonic acid isomer of patent blue, fits within this structural characteristic, contributing to its observed protein affinity. taylorandfrancis.com The structure also contains both hydrophobic and hydrophilic regions, with the hydrophobic regions serving as high-affinity binding sites for oncotic proteins circulating in the lymphovascular system. taylorandfrancis.com

Mechanisms of Lymphatic Transport and Distribution

Following administration, isosulfan blue exhibits selective uptake and transport within the lymphatic system.

Cellular Uptake and Translocation Processes in Model Systems

In model systems, isosulfan blue is selectively picked up by the lymphatic vessels following subcutaneous administration. nih.govnih.gov This rapid uptake into lymph tissue occurs with limited diffusion into surrounding tissues. medchemexpress.com The binding of isosulfan blue to interstitial proteins, such as albumin, is believed to facilitate its transport through the lymphatic vessels. nih.govnih.gov The dye travels with the albumin in the interstitial fluid to the regional lymphatic system. ispub.com Studies in rats using radiolabeled isosulfan blue have shown rapid and high accumulation in both axillary and popliteal lymph nodes after subcutaneous injection. researchgate.net This indicates efficient uptake and translocation within the lymphatic network in these model systems.

Diffusion Characteristics within Biological Tissues

Isosulfan blue exhibits limited diffusion into surrounding tissues after injection. taylorandfrancis.commedchemexpress.com This characteristic is advantageous for its use in delineating lymphatic vessels, as it helps maintain a clear distinction between the lymphatic structures and adjacent tissues. nih.govnih.gov Compared to other dyes like methylene (B1212753) blue, which can easily diffuse into surrounding tissue causing substantial staining, isosulfan blue's protein binding property makes it less likely to diffuse widely. taylorandfrancis.com This restricted diffusion contributes to the precise visualization of lymph nodes and vessels in research and clinical applications.

Interactions with Biological Sensing Systems and Analytical Interference

Isosulfan blue can interact with certain biological sensing systems and cause interference in analytical measurements.

One notable interaction is the interference with measurements of oxygen saturation by pulse oximetry and of methemoglobin by gas analyzers. fda.govoup.com Isosulfan blue can cause falsely low readings in peripheral blood pulse oximetry. fda.gov This interference effect is typically maximal at 30 minutes post-administration and generally minimal by four hours. fda.gov The blue discoloration of the serum caused by the dye absorbs red light, leading to incorrect pulse oximeter readings. nih.gov Additionally, isosulfan blue may cause falsely elevated readings of methemoglobin by arterial blood gas analyzers, potentially necessitating co-oximetry to verify methemoglobin levels. fda.gov

Spectroscopic Overlap with Endogenous Chromophores (e.g., Hemoglobin Derivatives)

Isosulfan blue exhibits a peak absorption wavelength around 638 nm. nih.gov This spectral characteristic is significant because it overlaps with the absorption spectra of certain endogenous chromophores, particularly reduced hemoglobin. nih.gov Hemoglobin derivatives, such as oxyhemoglobin (HbO2), deoxyhemoglobin (Hb-R), and methemoglobin (MetHb), have distinct absorption spectra in the visible and near-infrared light range. physiology.org The overlap between the absorption spectrum of isosulfan blue and that of reduced hemoglobin can lead to interference in spectroscopic measurements that rely on the differential absorption of light by these chromophores. nih.gov

Research in animal models has demonstrated this spectroscopic interference. For instance, studies involving the injection of isosulfan blue have shown factitious decreases in pulse oximetry readings, an analytical technique that estimates arterial oxygen saturation based on the differential light absorption of oxyhemoglobin and deoxyhemoglobin. nih.govresearchgate.net The presence of isosulfan blue, with its absorption in a similar range to deoxyhemoglobin, can lead the pulse oximeter to overestimate the amount of reduced hemoglobin, resulting in a falsely low oxygen saturation reading. nih.gov This interference has been observed in various research settings, including studies on sentinel lymph node mapping in animal models. nih.govresearchgate.netnih.gov

Furthermore, isosulfan blue has been implicated in causing factitious methemoglobinemia readings in some analytical instruments. nih.gov Methemoglobin is another hemoglobin derivative with a characteristic absorption spectrum. physiology.org Studies have shown that the absorption spectrum for isosulfan blue can have an overlying peak with that of methemoglobin, leading to interference and a false elevation in measured methemoglobin levels when using certain blood gas analyzers or co-oximeters. nih.gov In vitro simulations have confirmed that adding isosulfan blue to whole blood can result in elevated methemoglobin concentrations being reported by some analyzers, while others using different methodologies may not show this effect. nih.gov

The extent of spectroscopic overlap and the resulting interference can be influenced by the concentration of isosulfan blue, the specific spectroscopic technique employed, and the presence and concentration of endogenous chromophores in the biological sample. nih.govnih.gov

Implications for Ex Vivo or In Vitro Analytical Measurements

The spectroscopic properties of isosulfan blue have notable implications for ex vivo and in vitro analytical measurements performed on biological samples obtained from research models exposed to the dye. As discussed, the dye's absorption characteristics can interfere with spectrophotometric or colorimetric assays that utilize wavelengths overlapping with the isosulfan blue spectrum. nih.govnih.gov

In ex vivo analysis of tissues or fluids, the presence of residual isosulfan blue can confound measurements of endogenous chromophores or other substances that absorb light in the blue to near-infrared range. nih.govnih.govnih.gov For example, when analyzing tissue samples for hemoglobin content or oxygenation status using spectroscopic methods, the signal from isosulfan blue can interfere with the accurate quantification of these parameters. nih.govnih.gov This is particularly relevant in studies where isosulfan blue is used as a tracer, such as in lymphatic mapping, and subsequent analysis of excised tissues is required. nih.govnih.gov

Researchers utilizing spectroscopic or colorimetric methods for ex vivo or in vitro analysis of samples from models exposed to isosulfan blue must be aware of this potential interference. nih.govnih.gov Strategies to mitigate this issue in research settings may include using analytical techniques that operate at wavelengths where isosulfan blue has minimal absorption, employing control groups or samples without dye exposure for comparison, or utilizing methods that can differentiate the signal from isosulfan blue from that of the analytes of interest. physiology.orgnih.gov For instance, using a co-oximeter that can accurately measure different hemoglobin species despite the presence of interfering substances like isosulfan blue is recommended for accurate assessment of oxygenation status. nih.gov

The presence of isosulfan blue in tissues can also be detected by techniques such as mass spectrometry during ex vivo analysis of excised specimens, highlighting its persistence in biological samples and potential to interfere with other analytical methods. medrxiv.org

Data Table: Spectroscopic Overlap Examples

| Endogenous Chromophore | Peak Absorption Wavelength (approx.) | Isosulfan Blue Peak Absorption Wavelength (approx.) | Potential Interference | Relevant Analytical Technique(s) |

| Reduced Hemoglobin | ~650 nm nih.gov | ~638 nm nih.gov | Significant overlap | Pulse Oximetry, Spectrophotometry |

| Methemoglobin | ~631 nm, ~508 nm physiology.org | ~638 nm nih.gov | Overlap at ~630-640 nm range | Co-oximetry, Spectrophotometry |

Degradation Pathways and Stability Studies of Isosulfan Blue

Chemical and Photochemical Degradation Processes

Isosulfan blue can undergo degradation over time due to various environmental factors, including exposure to light, heat, or changes in pH veeprho.com. These conditions can induce chemical and photochemical degradation processes.

Oxidative Degradation Mechanisms and Kinetics

Oxidative processes can contribute to the degradation of Isosulfan blue. While specific detailed oxidative degradation mechanisms and kinetics solely for Isosulfan blue are not extensively detailed in the provided search results, studies on structurally related dyes, such as Methylene (B1212753) blue, provide insights into potential pathways involving oxidation researchgate.netscirp.orgredalyc.orgacs.orgmdpi.comnih.gov. These studies often highlight the role of oxidizing agents and reactive oxygen species in breaking down the dye structure redalyc.orgmdpi.commdpi.comrsc.org.

During the synthesis of Isosulfan blue, an oxidation step is involved, typically the oxidation of isoleuco acid google.comjustia.comunifiedpatents.com. This process itself can lead to the formation of impurities, including a desethyl impurity, which is a key concern in achieving high purity Isosulfan blue google.com. The oxidizing agent used in synthesis can significantly impact the amount of impurities formed google.com.

Photodegradation Kinetics and Product Formation

Isosulfan blue is sensitive to UV light exposure, which can lead to its degradation medline.com. Photodegradation kinetics and the specific products formed from the photodegradation of Isosulfan blue are not detailed in the provided search results. However, research on the photodegradation of Methylene blue, another triphenylmethane (B1682552) dye, demonstrates that light exposure, particularly UV irradiation, can efficiently degrade the dye mdpi.comdeswater.comacs.orgmedcraveonline.comscielo.org.mx. These studies often involve the generation of reactive species under irradiation, leading to the breakdown of the chromophoric structure and the formation of various intermediate products mdpi.commdpi.comrsc.orgmdpi.com.

While direct kinetic data for Isosulfan blue photodegradation is not available in the search results, the sensitivity of Isosulfan blue to UV light suggests that photochemical reactions play a role in its decomposition upon exposure medline.com.

Identification and Characterization of Degradation Products and Intermediates

The identification and characterization of degradation products and intermediates are crucial for understanding the degradation pathways and ensuring the quality and safety of Isosulfan blue. Impurities and degradation products can form during both the synthesis process and storage veeprho.comdaicelpharmastandards.com.

Application of Advanced Analytical Techniques for Degradant Profiling

Advanced analytical techniques are essential for profiling the degradants of Isosulfan blue. Liquid Chromatography-Mass Spectrometry (LC-MS) has been successfully applied to identify and characterize impurities, including process-related impurities formed during the synthesis of Isosulfan blue . Other techniques mentioned in the context of characterizing related compounds or impurities in general pharmaceutical analysis include Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) . High-performance Liquid Chromatography (HPLC) is also used for purity determination and can separate isosulfan blue from its related impurities researchgate.netpharmaipcircle.com. These techniques enable the separation, detection, and structural elucidation of degradation products and intermediates, even at low concentrations researchgate.net.

Elucidation of Complete Degradation Pathways

The complete degradation pathways of Isosulfan blue have not been fully elucidated in the provided search results. However, the identification of specific impurities, such as the desethyl impurity formed during oxidation in synthesis google.com, and a process-related impurity characterized by LC-MS, NMR, and FTIR , provides insights into some of the chemical transformations that can occur. The formation of impurities during synthesis, particularly during the oxidation of isoleuco acid, indicates that oxidative pathways are relevant to Isosulfan blue's degradation profile google.com.

Studies on the degradation of Methylene blue have proposed detailed degradation pathways involving demethylation, oxidation, and the breaking of the thiazine (B8601807) ring structure, leading to various intermediates and eventually mineralization products like CO₂ and H₂O researchgate.netscirp.orgmdpi.comrsc.orgmdpi.comrsc.orgecnu.edu.cnmatec-conferences.org. While these pathways are for a related compound, they illustrate the complexity of dye degradation and the types of reactions that might be involved in the breakdown of Isosulfan blue.

Stability Under Simulated Biological and Environmental Conditions

Information regarding the stability of Isosulfan blue under simulated biological and environmental conditions is limited in the provided search results. However, some general aspects of its stability and behavior in biological systems are mentioned.

Isosulfan blue is described as stable under normal handling and storage conditions, with recommendations to avoid heat and UV light exposure medline.com. It is also noted that the admixture of Isosulfan blue with local anesthetics can result in immediate precipitation nih.gov.

In biological systems, following subcutaneous administration, Isosulfan blue is selectively picked up by lymphatic vessels macsenlab.comnih.gov. There is evidence that it weakly binds to serum protein (albumin) nih.gov. Isosulfan blue is reported to be excreted unchanged in the urine and feces researchgate.net. The fact that a significant portion is excreted unchanged suggests a degree of stability within the biological environment, although metabolism or degradation to some extent cannot be entirely ruled out based solely on the provided information.

Environmental factors like light, heat, or pH changes can cause degradation over time veeprho.com. Avoiding discharge into drains or water courses is recommended as an environmental precaution cleanchemlab.com. There are no specific data on the ecotoxicity or persistence and degradability in the environment detailed in the search results cleanchemlab.commylwebhub.com.

Data Table: Stability of Isosulfan Blue under Stress Conditions

Based on the provided search results, specific quantitative data on degradation under various stress conditions (acidic, basic, oxidative, thermal, photolytic, humidity) for Isosulfan blue is mentioned in the context of analytical method validation, indicating that degradation studies were performed to ensure the method's specificity researchgate.netiraj.in. However, the detailed extent of degradation or the specific products formed under each condition are not provided in a format suitable for a quantitative data table in the search snippets. The table below presents qualitative findings based on the text.

| Stress Condition | Observed Effect on Isosulfan Blue | Source Reference |

| Basic | Degradation observed | researchgate.netiraj.in |

| Acidic | Degradation observed | researchgate.netiraj.in |

| Oxidation | Degradation observed (relevant to impurity formation in synthesis) | google.comresearchgate.netiraj.in |

| Thermal | Degradation observed; Avoid heat for storage | medline.comresearchgate.netiraj.in |

| Photolytic | Degradation observed; Avoid UV light for storage | medline.comresearchgate.netiraj.in |

| Humidity | Degradation observed | researchgate.netiraj.in |

Detailed Research Findings

Research findings highlight that impurities can arise during the synthesis of Isosulfan blue, particularly during the oxidation step google.com. An improved process was developed to reduce the level of a desethyl impurity formed during oxidation google.com. Analytical methods using UPLC have been developed and validated for the assay determination of Isosulfan blue and the separation of its related impurities, demonstrating the separation of degradants formed under various stress conditions researchgate.netiraj.in. LC-MS, NMR, and FTIR have been used to identify and characterize a specific process-related impurity .

The stability of Isosulfan blue solutions for analytical purposes has been assessed, showing stability for at least 72 hours under specific conditions researchgate.net. General storage recommendations emphasize keeping the product in a cool, dry place away from light medline.com.

Assessment of Solution Stability and Half-Life in Model Systems

Research into the solution stability of isosulfan blue is often conducted in the context of developing and validating analytical methods for its quantification and for detecting impurities. Such studies are essential for pharmaceutical research, quality control, and stability studies. synzeal.comaxios-research.com

One study focusing on the validation of an analytical method for isosulfan blue drug substance by Ultra Performance Liquid Chromatography (UPLC) assessed solution stability at room temperature. iraj.inresearchgate.net The test sample and spiked test preparations with known impurities were analyzed at various time points (0, 6, 12, 18, 24, 36, 48, and 72 hours). researchgate.net The results indicated that the isosulfan blue sample solution and the mobile phase used in this method were stable for at least 72 hours. iraj.inresearchgate.net

While specific half-life values in various model systems are not extensively detailed in the provided search results, the concept of half-life is mentioned in the context of its biological excretion, where it has a half-life on the order of hours and is slowly excreted via the renal system. nih.gov Up to 10% of a subcutaneously administered dose in humans is excreted within 24 hours. drugbank.com However, this refers to biological half-life, not chemical degradation half-life in a solution or model system.

Information regarding the degradation products of isosulfan blue is limited in the search results. One study mentions the identification, isolation, and characterization of a process-related impurity identified as hydroxy isosulfan blue, which was observed during the oxidation of isoleucoacid in formic acid media during synthesis. derpharmachemica.com This suggests that oxidation can be a degradation pathway.

Influence of Environmental Factors (e.g., pH, Temperature, Light) on Compound Integrity

Environmental factors such as pH, temperature, and light can significantly influence the integrity and stability of chemical compounds.

Regarding pH, while specific studies on the direct impact of varying pH on isosulfan blue degradation are not prominently featured, the synthesis process involves adjusting pH. For instance, in one preparation method, the isosulfan blue acid is adjusted to a pH greater than 6.0 using sodium bicarbonate solution to obtain the sodium salt. google.comresearchgate.net Another source mentions that a 1% aqueous solution in a phosphate (B84403) buffer is prepared to yield a final pH of 6.8 to 7.4 for isosulfan blue injection. drugs.com The stability under these specific buffered conditions is implied by its use in pharmaceutical preparations, but the effect of a wider pH range on its degradation is not detailed. Studies on other dyes, such as methylene blue (a related compound), have shown that pH significantly affects their degradation, particularly in photocatalytic processes. mdpi.comfrontiersin.orgacs.org For methylene blue, a pH range of 5 to 8 was found suitable for degradation in one study, with lower efficiency at pH 2-4. mdpi.com

Temperature is another crucial factor. Safety data sheets indicate that isosulfan blue is stable under normal conditions and that excessive heat should be avoided for storage. drugs.comlgcstandards.com Recommended storage temperatures for isosulfan blue injection are 20° to 25°C (68° to 77°F), with storage at -80°C for 6 months and -20°C for 1 month also mentioned for stock solutions, suggesting temperature sensitivity for extended storage or in solution. drugs.commedchemexpress.com While specific thermal degradation pathways or decomposition temperatures for isosulfan blue are not provided, studies on methylene blue show it is stable up to 250°C, with degradation occurring at higher temperatures. researchgate.net

The influence of light on isosulfan blue integrity is also noted. Protection from light is a condition to avoid for thermal decomposition/conditions to be avoided, indicating that light can contribute to its degradation. selleckchem.com This suggests that isosulfan blue is photosensitive. Photostability is a known consideration for dyes, and studies on methylene blue highlight that photobleaching can occur, although strategies exist to improve its photostability. rsc.orgworldscientific.comresearchgate.net The photodegradation of methylene blue can involve processes like demethylation and the breaking of aromatic rings, mediated by reactive oxygen species generated under light exposure. mdpi.commdpi.comscirp.orgresearchgate.net While these specific mechanisms are described for methylene blue, the instruction to protect isosulfan blue from light suggests it undergoes similar light-induced degradation processes.

Computational and Theoretical Studies of Isosulfan Blue

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are valuable for understanding the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) for Molecular Properties and Reaction Energies

DFT is a widely used quantum mechanical method that can provide information about the electronic distribution, molecular geometry, and relative energies of different molecular states rsc.org. For a complex organic molecule like isosulfan blue, DFT can be employed to calculate various properties, including:

Electronic Structure: Characterizing the distribution of electrons within the molecule, including frontier molecular orbitals (HOMO and LUMO) rsc.org. This information is crucial for understanding its chemical reactivity and spectroscopic properties.

Molecular Geometry: Determining the stable three-dimensional arrangement of atoms in the molecule mdpi.com.

Vibrational Frequencies: Predicting the vibrational modes of the molecule, which can be compared with experimental spectroscopic data like Infrared (IR) and Raman spectroscopy mdpi.com.

Reaction Energies: Calculating the energy changes associated with potential chemical reactions, providing insights into the feasibility and pathways of transformations.

Studies on similar dyes, such as methylene (B1212753) blue, have utilized DFT to investigate electronic structures and predict properties like excitation energies, which relate to their color and light absorption characteristics rsc.orgutwente.nl. DFT calculations have also been applied to study the interaction of dyes with surfaces, providing insights into adsorption mechanisms mdpi.com. While specific DFT studies solely focused on isosulfan blue's electronic structure and reactivity were not prominently found, the methodology is directly applicable to this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the various spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds mdpi.com. Molecular dynamics (MD) simulations, on the other hand, simulate the time evolution of a molecular system, providing insights into its dynamic behavior, conformational changes, and interactions with its environment osti.govnih.gov.

For isosulfan blue, conformational analysis using computational methods can help identify the lowest energy conformers and understand the flexibility of the molecule. MD simulations can then be used to study:

Conformational Dynamics: How the molecule changes its shape over time in different environments (e.g., in solution or interacting with biological molecules).

Solvent Effects: How the surrounding solvent molecules influence the conformation and behavior of isosulfan blue.

Interaction with Membranes or Interfaces: Simulating the behavior of isosulfan blue at lipid bilayers or other biological interfaces, relevant to its distribution in tissues osti.gov.

Studies on other dyes have used MD simulations to investigate their interactions with DNA and lipid bilayers, revealing preferred binding modes and the influence of factors like ionic strength nih.govmdpi.comacs.org. These approaches could be similarly applied to isosulfan blue to understand its behavior in biological contexts.

In Silico Modeling of Molecular Interactions

In silico modeling techniques are used to simulate and predict how a molecule like isosulfan blue interacts with other molecules, such as proteins or biological membranes.

Ligand-Protein Docking and Binding Site Predictions

Ligand-protein docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a protein target frontiersin.org. While isosulfan blue's primary function is as a contrast agent for lymphatics, its interaction with proteins, such as albumin, is known to influence its distribution and transport taylorandfrancis.comnih.gov.

In silico docking studies could be used to:

Identify Potential Binding Sites: Predict where isosulfan blue is likely to bind on proteins it interacts with, such as albumin.

Estimate Binding Affinity: Provide a theoretical estimation of the strength of the interaction between isosulfan blue and its protein targets.

Understand Interaction Modes: Detail the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that stabilize the complex researchgate.net.

Studies on other dyes have employed molecular docking to investigate their binding to DNA and various proteins researchgate.netnih.govresearchgate.net. Applying these methods to isosulfan blue and relevant lymphatic proteins could provide a deeper understanding of its biodistribution and persistence in the lymphatic system.

Simulation of Transport and Distribution Phenomena

Simulating the transport and distribution of isosulfan blue within biological systems is a complex task that can be approached using various computational methods. These simulations can help predict how the dye moves through tissues and lymphatic vessels.

Approaches could include:

Diffusion Simulations: Modeling the movement of isosulfan blue molecules driven by concentration gradients biorxiv.org.

Convection-Enhanced Delivery (CED) Simulations: Simulating transport influenced by bulk fluid flow, which is relevant to its uptake and movement within the lymphatic system after injection biorxiv.org.

Pharmacokinetic Modeling: Developing computational models that describe the absorption, distribution, metabolism, and excretion (ADME) of isosulfan blue based on its physicochemical properties and predicted interactions.

While specific simulations of isosulfan blue transport were not widely found in the search results, studies on the transport of other molecules in porous media and biological tissues using techniques like finite element analysis demonstrate the applicability of these methods biorxiv.org. Understanding the molecular factors influencing isosulfan blue's transport, such as its size, charge, and protein binding, is crucial for accurate simulation.

Theoretical Prediction of Degradation Mechanisms and Pathways

Theoretical methods can be used to predict how isosulfan blue might degrade under various conditions, such as enzymatic activity or exposure to light or reactive species. Understanding degradation pathways is important for assessing the dye's persistence in the environment and biological systems.

Computational approaches could involve:

Quantum Chemical Calculations: Studying the energetics of potential bond breaking or transformation reactions.

Molecular Dynamics Simulations: Observing the stability of the molecule over time in different environments and identifying potential degradation initiation sites.

Predictive Modeling: Using computational tools to predict metabolic or degradation products based on the molecule's structure and known reaction mechanisms for similar compounds.

Studies on the degradation of other dyes, such as methylene blue, have utilized DFT to investigate the initial steps of degradation mediated by reactive oxygen species mdpi.com. These studies highlight the potential of theoretical methods to elucidate complex degradation pathways. Applying similar methodologies to isosulfan blue could provide insights into its metabolic fate and environmental persistence.

Computational Elucidation of Bond Cleavage and Radical Formation

Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in understanding how chemical bonds break and how reactive species, such as radicals, are formed. These studies can calculate bond dissociation energies (BDEs) and radical stabilization energies (RSEs), providing insights into the feasibility and likelihood of different bond cleavage events. acs.org For complex organic molecules like triphenylmethane (B1682552) dyes, computational modeling can help elucidate the specific bonds most likely to break under certain conditions, such as exposure to light or reactive oxygen species.

While direct computational studies on isosulfan blue's bond cleavage were not found, research on the degradation of methylene blue, a related dye, provides a relevant theoretical context. Studies using DFT have investigated the demethylation of methylene blue mediated by reactive oxygen species (ROS), identifying this as a critical initial step in its degradation. mdpi.comnih.gov These computational analyses revealed that demethylation is energetically favorable, particularly when mediated by hydroxyl radicals (•OH) and hydroxyl ions (OH⁻). mdpi.comnih.gov The calculations explored potential energy surfaces and confirmed the thermodynamic and kinetic viability of these ROS-driven processes. mdpi.comnih.gov This suggests that similar radical-mediated pathways could be relevant to the degradation of isosulfan blue, given its structural similarities as a triphenylmethane dye.

Computational studies can also investigate the formation of radicals upon excitation, such as through light absorption. Research on radical ring-opening polymerization of cyclic ketene (B1206846) acetals, for instance, used computational methods to study the radicals formed and understand their role in the reaction mechanism. rsc.org This highlights the application of computational chemistry in understanding radical behavior in complex organic reactions.

Kinetic Modeling of Degradation Processes

Kinetic modeling is used to describe the rate at which chemical reactions occur and how the concentrations of reactants and products change over time. For the degradation of chemical compounds like dyes, kinetic models help in understanding the reaction order, identifying rate-limiting steps, and predicting degradation behavior under different conditions.

Studies on the photocatalytic degradation of methylene blue have frequently employed kinetic modeling, often finding that the degradation process follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model. scielo.org.mxscientific.netathensjournals.gr This model is commonly used to describe reactions occurring on a surface, such as photocatalytic degradation where the dye molecules adsorb onto the catalyst surface before reacting. scielo.org.mxathensjournals.gr

While specific kinetic modeling studies for the degradation of isosulfan blue were not prominently found, the methodologies applied to methylene blue degradation are directly applicable. These studies involve analyzing experimental data to determine rate constants and assess how factors like initial dye concentration, catalyst amount, and light intensity affect the reaction rate. scientific.netrsc.org

For example, in the photocatalytic degradation of methylene blue using ZnO nanoparticles, the pseudo-first-order equation provided the best fit to the experimental data. scielo.org.mx The obtained kinetic data were well-fitted to the Langmuir-Hinshelwood kinetic model. scielo.org.mx

Interactive Table: Pseudo-First-Order Kinetic Parameters for Methylene Blue Degradation (Example based on related studies)

| Parameter | Value (Example) | R² Value (Example) | Conditions (Example) | Source |

| Pseudo-First-Order Rate Constant (k) | 0.015 min⁻¹ | 0.99 | UV irradiation, ZnO catalyst | rsc.org |

| Pseudo-First-Order Rate Constant (k) | 0.0138 min⁻¹ | - | UV irradiation, P2ABSA/TiO₂ | rsc.org |

| Pseudo-First-Order Rate Constant (k) | 0.0259 min⁻¹ | - | UV-A light, CeO₂/GO-PAA | acs.org |

Kinetic modeling helps in understanding the underlying mechanisms of degradation, such as the involvement of radical species. acs.org By studying the reaction rates under different conditions and in the presence of radical scavengers, researchers can infer the roles of various reactive species (e.g., hydroxyl radicals, superoxide (B77818) ions) in the degradation pathway. acs.org

Applications in Advanced Experimental Models for Lymphatic Research

Utilization in Pre-clinical Animal Models for Lymphatic Mapping

Pre-clinical animal models are essential for understanding lymphatic dynamics and evaluating potential diagnostic and therapeutic interventions. Isosulfan blue has been extensively used in these models for lymphatic mapping.

Comparative Studies with Other Lymphatic Tracers (e.g., Radiocolloids, Fluorescein) in Animal Systems

Comparative studies in animal models have evaluated isosulfan blue alongside other lymphatic tracers, such as radiocolloids and fluorescent dyes like fluorescein (B123965) and indocyanine green (ICG) unimi.itresearchgate.netnih.govsemanticscholar.org. These studies aim to determine the optimal tracer or combination of tracers for specific research questions and animal species.

In a feline model, a study comparing methylene (B1212753) blue, isosulfan blue, and Cyalume (a fluorescent dye) for lymphatic identification found that while Cyalume allowed identification, it had leakage issues. Methylene blue showed poor lymphatic draining and cluttered staining unimi.it. Isosulfan blue demonstrated more promising results with selective avidity for lymphatic circulation in early rat studies semanticscholar.orgamegroups.org.

Studies in dogs have investigated isosulfan blue and methylene blue in combination with 99mTc-sulphur colloid for pulmonary lymph node mapping, highlighting the need for further investigation in this area unimi.it. In a swine model, the administration route (subcutaneous vs. intradermal) of isosulfan blue, fluorescein, and radioactive technetium-99 (B83966) isotope was compared for lymphatic targeting and transit time researchgate.net. Intradermal injection of radioactive 99mTc resulted in faster absorption and higher concentrations in lymph nodes compared to deep subcutaneous injection researchgate.net.

While blue dyes like isosulfan blue offer direct visualization, radiocolloids are often considered the reference standard for validating other mapping techniques unimi.it. Combined methods using both radiocolloids and blue dye have shown higher identification rates for sentinel lymph nodes in some studies compared to using either method alone amegroups.org. However, other studies suggest that the combination may not always be superior to radioisotope alone fortunejournals.com. Fluorescein has also demonstrated rapid transport to the sentinel lymph node after subcutaneous or intra-parenchymal injection, providing high contrast visualization researchgate.net. ICG, a near-infrared fluorescent dye, has gained traction due to its real-time imaging capabilities and deeper tissue penetration compared to blue dyes semanticscholar.orgnih.govopenaccessjournals.com. Comparative studies have shown ICG to have a higher detection rate for sentinel lymph nodes than isosulfan blue dye in certain contexts nih.gov.

The following table summarizes some comparative findings:

| Tracer | Animal Model | Key Finding Highlights | Source |

| Isosulfan Blue | Feline | More promising than methylene blue and Cyalume for lymphatic identification. | unimi.it |

| Methylene Blue | Feline | Showed poor lymphatic draining and cluttered staining. | unimi.it |

| Cyalume | Feline | Allowed identification but had leakage issues. | unimi.it |

| Isosulfan Blue, 99mTc-sulphur colloid | Dog | Pulmonary lymph node localization challenging; requires further investigation. | unimi.it |

| Isosulfan Blue, Fluorescein, 99mTc | Swine | Intradermal injection of 99mTc showed faster absorption and higher lymph node concentration. | researchgate.net |

| Isosulfan Blue vs. Radiocolloid | Meta-analysis | Combined use often shows higher identification rates than either alone. | amegroups.org |

| Isosulfan Blue vs. ICG | Clinical Trial | ICG showed higher detection rate of SLNs in uterine and cervical cancers. | nih.gov |

Methodological Refinements for Lymphatic Visualization in Animal Models